Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside

Description

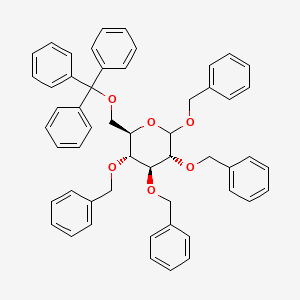

Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside (CAS: 953812-26-5) is a protected glucopyranoside derivative extensively utilized in carbohydrate chemistry for synthesizing oligosaccharides and glycoconjugates. The compound features benzyl ethers at positions 2, 3, and 4 and a bulky triphenylmethyl (trityl) group at the 6-O position. This protection scheme stabilizes the sugar ring during glycosylation reactions while allowing selective deprotection of the trityl group under mild acidic conditions. Its synthesis typically involves sequential benzylation of a glucopyranoside precursor followed by tritylation at the primary hydroxyl group .

Properties

Molecular Formula |

C53H50O6 |

|---|---|

Molecular Weight |

783.0 g/mol |

IUPAC Name |

(3R,4S,5R,6R)-2,3,4,5-tetrakis(phenylmethoxy)-6-(trityloxymethyl)oxane |

InChI |

InChI=1S/C53H50O6/c1-8-22-41(23-9-1)36-54-49-48(40-58-53(45-30-16-5-17-31-45,46-32-18-6-19-33-46)47-34-20-7-21-35-47)59-52(57-39-44-28-14-4-15-29-44)51(56-38-43-26-12-3-13-27-43)50(49)55-37-42-24-10-2-11-25-42/h1-35,48-52H,36-40H2/t48-,49-,50+,51-,52?/m1/s1 |

InChI Key |

GWEFKLSXFOMSCJ-HQCSBRPFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H](OC([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring The process begins with the selective benzylation of the hydroxyl groups at positions 2, 3, and 4The reaction conditions often involve the use of benzyl chloride and triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Step 1: Triphenylmethylation

The 6-hydroxyl group is protected using triphenylmethyl chloride under basic conditions, forming a stable ether linkage .

Step 2: Controlled Benzylation

Selective benzylation of the 2,3,4-hydroxyl groups is achieved using benzyl chloride with potassium hydroxide as a catalyst. This step requires precise control to avoid over-benzylation or side reactions .

Step 3: Acetylation/Deacetylation

Acetyl groups are introduced or removed using reagents like ZnCl₂-Ac₂O-HOAc to modulate reactivity during subsequent glycosylation steps .

Synthesis Method Comparison

| Method | Key Reagents | Yield | Selectivity | Reference |

|---|---|---|---|---|

| ZnCl₂-Ac₂O-HOAc | Zinc chloride, acetic anhydride | High | Selective | |

| Benzyl chloride + K₂CO₃ | Benzyl chloride, potassium carbonate | Moderate | Partial |

Hydrolysis

The benzyl and triphenylmethyl protecting groups can be selectively removed under acidic conditions (e.g., HCl in dioxane), though complete deprotection requires harsher conditions.

Glycosylation

As a glycosyl donor, the compound undergoes glycosylation via activation of the anomeric position. This typically involves:

-

Leaving group formation : Conversion of the anomeric oxygen to a tosylate or triflate.

-

Coupling reactions : Transfer of the glycosyl group to acceptors under Lewis acid catalysis (e.g., AgOTf) .

Oxidation

The anomeric position may undergo oxidation to carboxylic acid or carbonyl derivatives, though this requires prior activation.

Reaction Challenges and Optimization

-

Selectivity issues : Benzylation can produce side products like perbenzylated derivatives or positional isomers (e.g., 4-OH regioisomer) .

-

Catalyst dependency : Sodium hydride vs. potassium hydroxide influences reaction selectivity and side product formation .

-

Purity assessment : TLC and NMR are critical for monitoring reaction progress and verifying structural integrity .

Drug Development

The compound serves as a precursor for synthesizing bioactive glycosides, often requiring further functionalization (e.g., coupling with aglycone moieties) .

Biochemical Studies

Its role in carbohydrate-protein interactions involves enzymatic assays or binding studies, which may necessitate derivatization to introduce fluorophores or radiolabels .

Key Reaction Conditions

This compound’s reactivity is tightly controlled by its protecting groups, making it a versatile tool in glycochemistry. Further optimization of reaction conditions (e.g., catalysts, solvents) continues to enhance its utility in synthetic and biomedical applications.

Scientific Research Applications

Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in carbohydrate chemistry.

Biology: The compound is used in the study of glycosylation processes and the synthesis of glycosylated biomolecules.

Mechanism of Action

The mechanism of action of Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside involves its ability to act as a protecting group for hydroxyl functionalities. The benzyl and triphenylmethyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective modification of other parts of the molecule. The compound can be deprotected under specific conditions to reveal the free hydroxyl groups, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Methyl 2,3,4-Tri-O-benzyl-6-O-trityl-α-D-glucopyranoside

- Structural Difference: Replaces the anomeric benzyl group with a methyl group.

- Molecular Formula : C₄₇H₄₆O₆ (MW: 706.88 g/mol) .

- Key Properties: Acts as a glycosyl acceptor in stereoselective glycosylations (e.g., with thioglycoside donors) . Yields and α/β ratios depend on donor reactivity (e.g., 58–78% yields, α/β = 1.4–2.4:1) .

- Applications : Preferred for its stability in glycosylation reactions involving silver triflate or triflic acid activation .

Methyl 2,3,4-Tri-O-benzoyl-6-O-trityl-α-D-glucopyranoside

- Structural Difference : Benzoyl (ester) groups at positions 2, 3, and 4 instead of benzyl ethers.

- Synthesis: Benzoylation of methyl α-D-glucopyranoside with benzoyl chloride (89% yield, mp 96–98°C) .

- Key Properties :

- Reactivity : Ester groups are more labile under basic conditions, limiting utility in alkaline reaction environments.

Disaccharide Derivatives

- Example: Methyl 2,3,4-Tri-O-benzyl-6-O-(3,4,6-tri-O-benzyl-2-O-picolyl-β-D-glucopyranosyl)-α-D-glucopyranoside (Compound 36) . Structural Features: Contains a β-linked glucosyl donor with a picolyl group at the 2-O position. Synthesis: 82% yield with exclusive β-configuration via glycosylation under NaBH₄-mediated conditions . Applications: The picolyl group enhances electron-withdrawing effects, modulating donor reactivity in glycosylations.

Deuterated and Deoxy Variants

- Example: Methyl 2,3,4-Tri-O-benzyl-6-O-(2-deoxy-3,4,6-tri-O-benzyl-2-²H-α-D-lyxo-hexapyranosyl)-α-D-glucopyranoside . Structural Modifications: Incorporation of deuterium or deoxy groups at specific positions. Applications: Used in mechanistic studies to track stereochemical outcomes and hydrogen bonding interactions .

Key Comparative Data

| Compound | Protecting Groups | Molecular Weight | Key Reactivity | Yield (%) | α/β Ratio |

|---|---|---|---|---|---|

| Benzyl 2,3,4-Tri-O-benzyl-6-O-trityl-D-glc | 2,3,4-Bn, 6-O-Trityl | ~800 (estimated) | Selective 6-O deprotection | N/A | N/A |

| Methyl 2,3,4-Tri-O-benzyl-6-O-trityl-α-D-glc | 2,3,4-Bn, 6-O-Trityl | 706.88 | High glycosyl acceptor efficiency | 58–78 | 1.4–2.4:1 |

| Methyl 2,3,4-Tri-O-benzoyl-6-O-trityl-α-D-glc | 2,3,4-Bz, 6-O-Trityl | 761.83 | Base-sensitive ester groups | 89 | N/A |

| Compound 36 (disaccharide) | Multiple Bn, 2-O-picolyl | 1052.38 | β-Selective glycosylation | 82 | β-only |

Biological Activity

Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside is a complex glycoside with notable biological activities. This article delves into its chemical structure, synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 434.52 g/mol. The compound features multiple benzyl groups that enhance its lipophilicity and biological interactions.

Key Physical Properties:

| Property | Value |

|---|---|

| Melting Point | 103.0 to 107.0 °C |

| Boiling Point | 600.7 ± 55.0 °C (Predicted) |

| Density | 1.161 ± 0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in dioxane |

| Color | White to almost white |

Synthesis

The synthesis of this compound typically involves the selective protection of hydroxyl groups on D-glucose followed by coupling reactions with triphenylmethyl chloride (TrCl) and benzyl chloride (BnCl). The use of protecting groups is crucial to achieve regioselectivity in glycosylation reactions.

Synthetic Methodology:

- Protection of Hydroxyl Groups : D-glucose undergoes benzylation to yield protected derivatives.

- Glycosylation Reaction : The protected glucose derivative is reacted with TrCl to form the triphenylmethyl ether.

- Deprotection : Removal of protecting groups under controlled conditions to yield the final product.

Biological Activity

This compound exhibits various biological activities that make it a candidate for further research in pharmacology.

Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple aromatic rings likely contributes to radical scavenging abilities .

Antimicrobial Properties

Research has shown that glycosides can possess antimicrobial activity against various pathogens. The specific activity of this compound against bacteria and fungi remains an area of exploration .

Enzyme Inhibition

Glycosides are known to interact with enzymes such as glycosidases and kinases. Preliminary studies suggest that this compound may inhibit certain glycosidases, which could be beneficial in managing conditions like diabetes .

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of benzylated glucosides and found that they significantly reduced oxidative stress markers in vitro.

- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli.

- Enzyme Interaction : Another research project investigated the inhibition of α-glucosidase by various glucosides, highlighting the potential role of this compound in diabetes management.

Q & A

What synthetic strategies are optimal for introducing the triphenylmethyl (trityl) group at the 6-O position of benzyl-protected glucopyranosides?

Answer:

The trityl group is typically introduced early in the synthesis to protect the primary hydroxyl group (C6-OH) due to its steric bulk and acid-labile nature. A common method involves reacting the unprotected glucose derivative with trityl chloride (TrCl) in pyridine or dimethylformamide (DMF) under anhydrous conditions . However, competing benzylation at other positions (C2, C3, C4) necessitates sequential protection:

Temporary protection : Use tritylation at C6 followed by benzylation (e.g., benzyl bromide, NaH/DMF) at C2, C3, and C2.

Selective deprotection : The trityl group can be removed later using mild acids (e.g., 80% acetic acid at 80°C) without affecting benzyl groups .

Key data : Reaction yields for tritylation range from 70–85%, with purity confirmed via NMR (disappearance of C6-OH signal at δ 3.6–3.8 ppm) .

How does the trityl group influence regioselectivity in subsequent glycosylation reactions?

Answer:

The bulky trityl group at C6 sterically hinders nucleophilic attack at the adjacent C4 hydroxyl, directing glycosylation to other positions. For example:

- In disaccharide synthesis, the C2 or C3 hydroxyl (unprotected or partially protected) becomes the primary site for coupling.

- Computational studies (e.g., molecular mechanics) show that the trityl group increases the energy barrier for C4 activation by 15–20 kcal/mol compared to C2/C3 .

Experimental validation : Glycosylation of 6-O-trityl derivatives with thioglycosides (e.g., ethyl 1-thio-β-D-glucopyranoside) under NIS/AgOTf conditions yields >90% regioselectivity for C3 or C2 linkages .

What analytical techniques are critical for characterizing intermediates in this compound’s synthesis?

Answer:

NMR Spectroscopy :

- and NMR confirm regiochemistry (e.g., benzyl group signals at δ 4.5–5.0 ppm for –CHPh).

- DEPT-135 distinguishes CH (C6 trityl-O–CH) from CH groups.

Mass Spectrometry (MS) :

TLC Monitoring :

- Use toluene:ethyl acetate (3:1) to track deprotection steps; trityl-containing compounds show higher R values .

How can researchers mitigate premature trityl deprotection during prolonged storage or acidic workups?

Answer:

- Storage : Store the compound under inert atmosphere (argon) at –20°C to prevent trace acid exposure.

- Workup optimization : Neutralize acidic conditions rapidly (e.g., quench with NaHCO) after trityl removal.

- Alternative protecting groups : For acid-sensitive applications, replace trityl with p-methoxybenzyl (PMB), though this requires harsher deprotection (DDQ oxidation) .

Stability data : Trityl groups exhibit <5% decomposition after 72 hours at pH 5, but degrade rapidly (<1 hour) in 1% TFA .

What role does this compound play in synthesizing multivalent glycoconjugates for biological studies?

Answer:

The compound serves as a key building block for:

Oligosaccharide assembly : Its multiple benzyl groups allow sequential deprotection for stepwise glycosylation. For example, trityl removal exposes C6-OH for coupling with galactose donors .

Glycocluster synthesis : Functionalization at C2/C3 with propargyl or azide groups enables CuAAC "click chemistry" to attach multiple sugar units .

Case study : A trisaccharide antigen (Lewis) was synthesized with 78% yield using this intermediate, demonstrating utility in immunological assays .

What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?

Answer:

Challenges :

- Low solubility of tritylated intermediates in non-polar solvents (e.g., toluene).

- Purification difficulties due to similar R values of benzyl/trityl derivatives.

Solutions : - Solvent optimization : Use DCM:DMF (9:1) for better solubility during benzylation .

- Flash chromatography : Employ gradient elution (hexane → ethyl acetate) with 5% triethylamine to reduce tailing .

Scale-up data : Pilot-scale reactions (10 g) achieved 65% yield vs. 85% in small-scale (1 g) due to slower heat dissipation .

How do competing reaction pathways affect the yield of benzylation steps?

Answer:

Benzylation can lead to:

Over-alkylation : Excess benzyl bromide may attack secondary hydroxyls, forming di-benzylated byproducts.

Solvolysis : Prolonged reaction times in DMF hydrolyze benzyl groups (reducing yield by 10–15%).

Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.